molecular formula C14H17NO B8723181 2-Benzyl-1-azabicyclo[2.2.2]octan-3-one CAS No. 28281-22-3

2-Benzyl-1-azabicyclo[2.2.2]octan-3-one

Cat. No. B8723181
CAS RN: 28281-22-3
M. Wt: 215.29 g/mol
InChI Key: UGYHGZBKZOGBMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-1-azabicyclo[2.2.2]octan-3-one is a useful research compound. Its molecular formula is C14H17NO and its molecular weight is 215.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Benzyl-1-azabicyclo[2.2.2]octan-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzyl-1-azabicyclo[2.2.2]octan-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

28281-22-3

Product Name

2-Benzyl-1-azabicyclo[2.2.2]octan-3-one

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

2-benzyl-1-azabicyclo[2.2.2]octan-3-one

InChI

InChI=1S/C14H17NO/c16-14-12-6-8-15(9-7-12)13(14)10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2

InChI Key

UGYHGZBKZOGBMP-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(=O)C2CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-quinuclidinone (6.25 g, 50 mmol), benzaldehyde (5.83 g, 55 mmol) and KOH (0.84 g, 15 mmol) in 30 mL MeOH is heated under reflux for 16 h. The reaction is cooled and water is added. The mixture is extracted with CHCl3, dried (MgSO4), filtered and concentrated. The yellow solid is triturated with warm heptane, filtered and dried to provide 6.6 g (62%) of 2-benzylidene-1-azabicyclo[2.2.2]octan-3-one. A suspension of 2-benzylidene-1-azabicyclo[2.2.2]octan-3-one (6.6 g, 31 mmol) in MeOH is treated with a THF slurry of 10% Pd/C (0.38 g) in a Parr hydrogenation bottle. The bottle is charged with 40 psi of hydrogen gas and allowed to shake for 1 h. The mixture is filtered through Celite, and the solvent is removed in vacuo. The residue is purified by chromatography (Biotage 40M, 30% EtOAc/hexanes—100% EtOAc) to afford 0.48 g (7%) of 2-benzylidene-1-azabicyclo[2.2.2]octan-3-ol and 4.8 g (72%) of 2-benzylquinuclidin-3-one. MS (ESI+) for C14H17NO m/z 216.1 (M+H)+.
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.38 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.